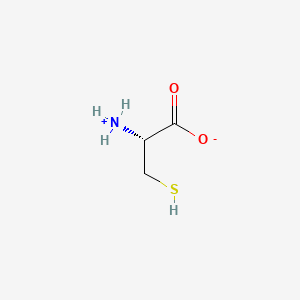

Cystein

Übersicht

Beschreibung

L-Cystein, auch bekannt als Cystein, ist eine nicht-essentielle schwefelhaltige Aminosäure. Es spielt eine entscheidende Rolle in verschiedenen biologischen Prozessen, darunter die Proteinsynthese, Entgiftung und die Produktion von Antioxidantien. L-Cystein kommt natürlicherweise in vielen proteinreichen Lebensmitteln wie Geflügel, Eiern, Milchprodukten und Hülsenfrüchten vor. Es wird auch synthetisch für industrielle Zwecke hergestellt .

Wissenschaftliche Forschungsanwendungen

L-cysteine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds. In biology, L-cysteine is essential for protein folding and stability. In medicine, it is used as a supplement to treat conditions such as acetaminophen overdose and to support liver health. In industry, L-cysteine is used as a food additive, particularly in baking, to improve dough quality .

Wirkmechanismus

Target of Action

Cysteine, a thiol-containing non-essential amino acid, plays a crucial role in various biological processes . It primarily targets the antioxidant system in the body, contributing to redox reactions . It is also a major precursor for the synthesis of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species . Additionally, cysteine residues are targets for inhibitors targeting protein kinases and phosphatases .

Mode of Action

Cysteine can be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It exhibits antioxidant properties and participates in redox reactions . Cysteine’s antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms .

Biochemical Pathways

Cysteine is involved in several biochemical pathways. In bacteria and plants, cysteine is converted from serine via a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . Some microorganisms can also use methionine or cysteine-derived compounds such as glutathione as a sole sulfur source .

Pharmacokinetics

The pharmacokinetics of cysteine and its derivatives have been studied in various contexts. For instance, a study on N-acetylcysteine (a derivative of cysteine) showed that after both single and multiple oral doses, plasma concentration of N-acetylcysteine increased rapidly, reaching a peak at approximately 1.0 hour . The half-life was between 15.4 and 18.7 hours, and the fraction of N-acetylcysteine excreted in urine in the 36 hours following administration was around 3.7-3.8% .

Result of Action

Cysteine has several molecular and cellular effects. It is an important source of sulfur in human metabolism, and although it is classified as a non-essential amino acid, cysteine may be essential for infants, the elderly, and individuals with certain metabolic diseases or who suffer from malabsorption syndromes . It has been claimed that L-cysteine has anti-inflammatory properties, that it can protect against various toxins, and that it might be helpful in osteoarthritis and rheumatoid arthritis .

Action Environment

The action of cysteine can be influenced by various environmental factors. For instance, in cancer cells, cysteine contributes to metabolic remodeling at different levels: in redox control, in ATP production via hydrogen sulfide (H2S) production, and as a carbon source for biomass and energy production . The actual meaning of cancer cells’ cysteine dependency is far from being completely known, but it is clear that the interplay between cysteine metabolism and other metabolic pathways plays a crucial role .

Biochemische Analyse

Biochemical Properties

Cysteine is involved in numerous biochemical reactions due to its nucleophilic thiol group. It interacts with various enzymes, proteins, and other biomolecules. For instance, cysteine is a substrate for the enzyme cysteine synthase, which catalyzes its formation from serine and sulfide . Additionally, cysteine residues in proteins can form disulfide bonds, contributing to the protein’s tertiary and quaternary structures . The thiol group of cysteine can also undergo oxidation-reduction reactions, playing a role in cellular redox homeostasis .

Cellular Effects

Cysteine influences various cellular processes, including cell signaling, gene expression, and metabolism. It is a precursor for the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress . Cysteine also modulates cell signaling pathways by forming disulfide bonds with signaling proteins, thereby affecting their activity . Furthermore, cysteine can influence gene expression by acting as a redox sensor and regulating transcription factors .

Molecular Mechanism

At the molecular level, cysteine exerts its effects through various mechanisms. It can form covalent bonds with other biomolecules, such as forming disulfide bonds with other cysteine residues in proteins . This interaction is crucial for maintaining protein structure and function. Cysteine can also act as an enzyme inhibitor or activator by binding to the active sites of enzymes . Additionally, cysteine can influence gene expression by modulating the redox state of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cysteine can change over time due to its stability and degradation. Cysteine is relatively stable under physiological conditions but can be oxidized to form cystine, a dimer of cysteine . Long-term studies have shown that cysteine can have sustained effects on cellular function, particularly in maintaining redox balance and protein structure . In vitro and in vivo studies have demonstrated that cysteine supplementation can enhance cellular antioxidant capacity and protect against oxidative damage .

Dosage Effects in Animal Models

The effects of cysteine vary with different dosages in animal models. At low to moderate doses, cysteine supplementation has been shown to enhance antioxidant defenses and improve cellular function . At high doses, cysteine can exhibit toxic effects, such as inducing oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of cysteine plateau at certain dosages, and higher doses do not confer additional benefits .

Metabolic Pathways

Cysteine is involved in several metabolic pathways, including the synthesis of glutathione, taurine, and coenzyme A . It interacts with enzymes such as cysteine synthase and cystathionine beta-synthase, which are involved in its biosynthesis and metabolism . Cysteine also plays a role in the transsulfuration pathway, where it is converted to homocysteine and subsequently to methionine . These metabolic pathways are essential for maintaining cellular redox balance and supporting various physiological functions .

Transport and Distribution

Cysteine is transported and distributed within cells and tissues through specific transporters and binding proteins . The amino acid is taken up by cells via cysteine transporters, such as the cystine/glutamate antiporter . Once inside the cell, cysteine can be incorporated into proteins or converted to other sulfur-containing compounds . The distribution of cysteine within tissues is regulated by its transport and metabolic pathways, ensuring its availability for various cellular functions .

Subcellular Localization

Cysteine is localized in various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, cysteine residues in proteins can be targeted to the endoplasmic reticulum for disulfide bond formation . The localization of cysteine within cells is crucial for its activity and function in maintaining cellular redox balance and protein structure .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: L-Cystein kann durch verschiedene Methoden synthetisiert werden. Eine übliche Methode beinhaltet die chemische Hydrolyse von Proteinen, die typischerweise aus Keratinquellen wie Tierhaaren und Federn gewonnen werden. Dieser Prozess beinhaltet die Verwendung von Salzsäure und führt zur Produktion von L-Cystein . Eine weitere Methode ist die enzymatische Biotransformation, bei der Enzyme verwendet werden, um Vorläufermoleküle in L-Cystein umzuwandeln. Diese Methode ist im Vergleich zur chemischen Hydrolyse umweltfreundlicher .

Industrielle Produktionsmethoden: Die industrielle Produktion von L-Cystein beinhaltet oft Fermentationsprozesse unter Verwendung von Mikroorganismen wie Escherichia coli und Corynebacterium glutamicum. Diese Mikroorganismen werden gentechnisch verändert, um die Produktion von L-Cystein zu verbessern. Dem Fermentationsprozess folgen Reinigungsschritte, um hochreines L-Cystein zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen: L-Cystein unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Bildung von Disulfidbrücken, bei der zwei L-Cysteinmoleküle oxidieren, um Cystin zu bilden. Diese Reaktion ist entscheidend für die Stabilität und Struktur von Proteinen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in L-Cystein-Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol. Die Bedingungen für diese Reaktionen beinhalten typischerweise wässrige Lösungen und kontrollierte pH-Werte .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus L-Cystein-Reaktionen gebildet werden, sind Cystin, Glutathion und verschiedene schwefelhaltige Verbindungen. Diese Produkte spielen eine bedeutende Rolle im Zellstoffwechsel und in der antioxidativen Abwehr .

Wissenschaftliche Forschungsanwendungen

L-Cystein hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Vorläufer für die Synthese verschiedener Verbindungen verwendet. In der Biologie ist L-Cystein essentiell für die Proteinfaltung und -stabilität. In der Medizin wird es als Nahrungsergänzungsmittel zur Behandlung von Erkrankungen wie Paracetamol-Überdosierung und zur Unterstützung der Lebergesundheit eingesetzt. In der Industrie wird L-Cystein als Lebensmittelzusatzstoff verwendet, insbesondere beim Backen, um die Teigqualität zu verbessern .

Wirkmechanismus

L-Cystein übt seine Wirkungen durch verschiedene Mechanismen aus. Es wirkt als Vorläufer für Glutathion, ein starkes Antioxidans, das Zellen vor oxidativem Schaden schützt. L-Cystein beteiligt sich auch an Redoxreaktionen und trägt zu zellulären Entgiftungsprozessen bei. Darüber hinaus spielt es eine Rolle bei der Synthese von Proteinen und anderen essentiellen Biomolekülen .

Analyse Chemischer Reaktionen

Types of Reactions: L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of disulfide bonds, where two L-cysteine molecules oxidize to form cystine. This reaction is crucial for the stability and structure of proteins .

Common Reagents and Conditions: Common reagents used in L-cysteine reactions include oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol. The conditions for these reactions typically involve aqueous solutions and controlled pH levels .

Major Products Formed: The major products formed from L-cysteine reactions include cystine, glutathione, and various sulfur-containing compounds. These products play significant roles in cellular metabolism and antioxidant defense .

Vergleich Mit ähnlichen Verbindungen

L-Cystein wird oft mit N-Acetyl-L-Cystein verglichen, einem Derivat, das als Nahrungsergänzungsmittel und Medikament verwendet wird. Während beide Verbindungen antioxidative Eigenschaften haben, ist L-Cystein leichter für die zelluläre Aufnahme und Verwertung verfügbar. Andere ähnliche Verbindungen sind Methionin und Homocystein, die ebenfalls Schwefel enthalten und an ähnlichen Stoffwechselwegen beteiligt sind .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Record name | cysteine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cysteine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62488-11-3, 7048-04-6 (Hydrochloride) | |

| Record name | Poly-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022876 | |

| Record name | L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma | |

| Record name | Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Cysteine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol) | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Cysteine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000207 [mmHg] | |

| Record name | Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. Cysteine is typically synthesized in the human body when there is sufficient methionine available. Cysteine exhibits antioxidant properties and participates in redox reactions. Cysteine's antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms. Glutathione (GSH) typically requires biosynthesis from its constituent amino acids, cysteine, glycine, and glutamic acid, due to its limited systemic availability. Glutamic acid and glycine are readily available in the diets of most industrialized countries, but the availability of cysteine can be the limiting substrate. In human metabolism, cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor. In a 1994 report released by five top cigarette companies, cysteine is one of the 599 additives to cigarettes. Its use or purpose, however, is unknown, like most cigarette additives. Its inclusion in cigarettes could offer two benefits: Acting as an expectorant, since smoking increases mucus production in the lungs; and increasing the beneficial antioxidant glutathione (which is diminished in smokers). | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Colorless crystals, White crystals | |

CAS No. |

52-90-4 | |

| Record name | L-(+)-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Cysteine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K848JZ4886 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C decomposes, 220 °C | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

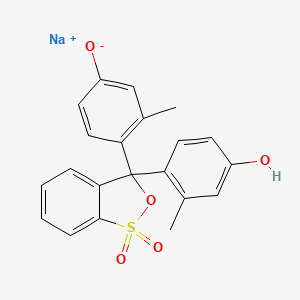

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

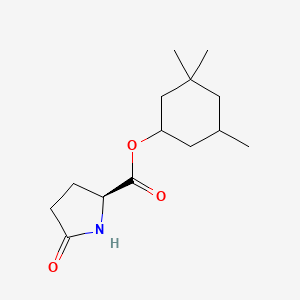

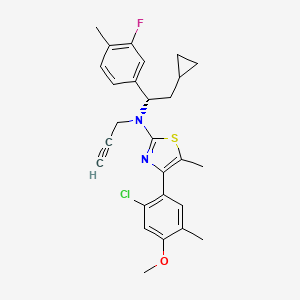

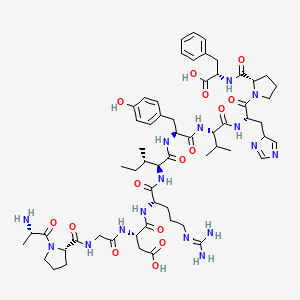

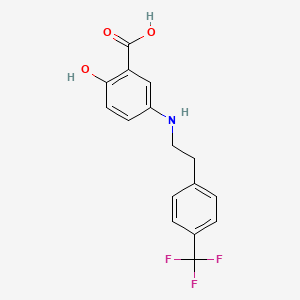

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)

![Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-](/img/structure/B1669620.png)